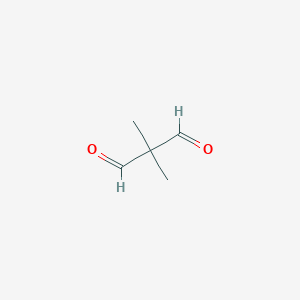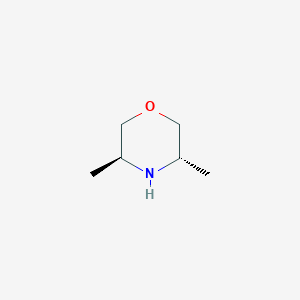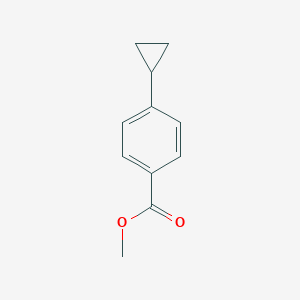
Methyl 4-cyclopropylbenzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Scientific Research Applications
Structural Analysis and Computational Calculations :
- Methyl 4-hydroxybenzoate, a related compound, has been analyzed using X-ray crystallography and Hirshfeld surface analysis. Computational methods, including Density Functional Theory (DFT), have been applied to understand its pharmaceutical activities (Sharfalddin et al., 2020).
Chemical Synthesis and Transformation :
- Studies have explored the transformation of 2-Cyclopropylbenzoic acids into various cyclic ions, indicating their potential in synthesizing different organic compounds (Mochalov et al., 1998).
Environmental and Health Monitoring :
- Techniques like HPLC-MS/MS have been developed to measure concentrations of methyl paraben (a related compound) in human milk, showing the importance of such compounds in environmental and health monitoring (Ye et al., 2008).
Agricultural Applications :
- Methyl 2-benzimidazole carbamate, another related compound, is used in agriculture for fungal disease control. Its encapsulation in nanoparticles shows reduced toxicity and modified release profiles, highlighting its agricultural importance (Campos et al., 2015).
Neuroprotective Effects :
- Methyl 3,4-dihydroxybenzoate has been studied for its neuroprotective effects against oxidative damage, suggesting potential therapeutic applications (Cai et al., 2016).
Synthesis of Metal-Organic Complexes :
- Research on the synthesis of silver N-heterocyclic carbene complexes, using methylated imidazolium salts, indicates potential applications in creating antimicrobial agents (Hindi et al., 2008).
Exploration of Stability and Reactivity :
- Computational studies on rhodium-catalyzed cyclopropanation using methyl phenyldiazoacetate provide insights into the selectivity and stability of certain organic reactions (Hansen et al., 2009).
Sensor Development for Detection :
- An electrochemical sensor based on a molecularly imprinted polymer has been developed for detecting methyl paraben, showcasing the significance in analytical chemistry (Soysal, 2021).
Fluorimetric Determination for Foodstuff Preservation :
- α-Cyclodextrin enhanced fluorimetric determination methods have been developed for the analysis of methyl paraben, a foodstuff preservative (Sánchez et al., 1994).
Simultaneous Analysis in Food Products :
- A method using HPLC–MS/MS has been established for analyzing various parabens in food, highlighting the importance of such compounds in food safety and preservation (Cao et al., 2013).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. This is typically relevant for biologically active compounds such as drugs. As Methyl 4-cyclopropylbenzoate is used for research and development purposes , its mechanism of action may not be well-defined or relevant.
Propiedades
IUPAC Name |
methyl 4-cyclopropylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIWZLOGNAEWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470137 | |
| Record name | Methyl 4-cyclopropylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyclopropylbenzoate | |
CAS RN |
148438-03-3 | |
| Record name | Methyl 4-cyclopropylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)


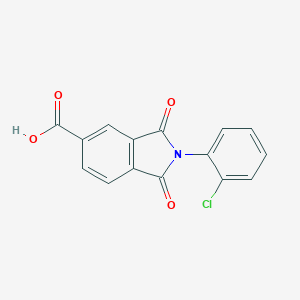

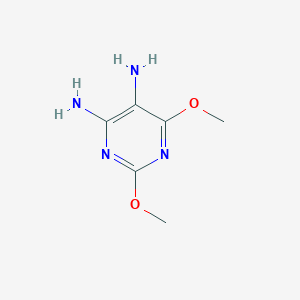
![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)


